Crizotinib Hydrochloride vs. Crizotinib Free Base: Solubility Advantage for Research Formulation
The selection of the hydrochloride salt form of crizotinib (CAS 1415560-69-8) over its free base (CAS 877399-52-5) is a critical procurement decision with direct implications for in vitro and in vivo research. While the free base has poor water solubility, the hydrochloride salt exhibits significantly enhanced solubility. In DMSO, a common solvent for preparing stock solutions for in vitro assays, crizotinib hydrochloride has a reported solubility of 97 mg/mL, equivalent to 199.26 mM . This high solubility facilitates the preparation of concentrated and stable stock solutions, reducing the need for potentially confounding co-solvents or extended sonication, and directly impacts the reliability and reproducibility of preclinical experiments .
| Evidence Dimension | Solubility in DMSO |
|---|---|
| Target Compound Data | 97 mg/mL (199.26 mM) |
| Comparator Or Baseline | Crizotinib free base: Poorly soluble in water |
| Quantified Difference | Target compound forms a 199.26 mM solution in DMSO, whereas the free base has limited solubility and is not readily formulated at such high concentrations in aqueous or DMSO-based systems. |
| Conditions | Solubility test at 25°C in DMSO for crizotinib hydrochloride . |
Why This Matters
For procurement, this confirms that the hydrochloride salt is the appropriate form for generating high-concentration, reliable stock solutions for a wide range of preclinical assays, avoiding the solubility limitations of the free base.
